molecular formula C11H12N4O B3012307 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 29940-49-6

8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B3012307
CAS No.: 29940-49-6
M. Wt: 216.244
InChI Key: FYAVBLYWEOYYAU-UHFFFAOYSA-N
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Description

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS 29940-49-6) is a chemically stable derivative of the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold. This polyheterocyclic framework is typically synthesized via regioselective reactions, such as the condensation of 1H-1,2,4-triazol-3-amines with dimedone (5,5-dimethylcyclohexane-1,3-dione) or its derivatives . The structure of this and related compounds is consistently confirmed by advanced spectroscopic methods, including ¹H and ¹³C NMR spectroscopy . The triazolo[1,5-a]quinazoline core is a privileged structure in medicinal chemistry research due to its association with diverse pharmacological activities. While research on this specific 8,8-dimethyl derivative is ongoing, compounds within this class have demonstrated significant biological potential. Notably, various 1,2,4-triazolo[1,5-a]quinazoline derivatives have been investigated as potent antihypertensive agents, with some leads showing the ability to reduce blood pressure and modulate heart rate, suggesting potential action as adrenoblockers . More broadly, the quinazolinone and triazole pharmacophores are recognized for a wide spectrum of bioactivities, including cytotoxic , antimicrobial , and anti-inflammatory effects , making this hybrid scaffold a valuable template for developing new therapeutic candidates. This product is intended for research use only, specifically for chemical reference standards, synthetic methodology development, and in vitro biological screening in drug discovery programs.

Properties

IUPAC Name

8,8-dimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVBLYWEOYYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions, followed by cyclization with formic acid or its derivatives . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties, particularly as an anti-cancer agent. Studies have indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The triazole moiety is believed to enhance the compound's ability to interact with biological targets, potentially inhibiting cancer cell proliferation.
  • Case Study : Research has shown that modifications to the triazoloquinazoline structure can lead to increased potency against specific cancer types, such as breast and lung cancers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains.

  • Research Findings : In vitro tests indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This property opens avenues for developing new antimicrobial agents that could address antibiotic resistance.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation due to its biological activity.

  • Target Organisms : Preliminary studies suggest effectiveness against certain fungal pathogens affecting crops.
  • Field Trials : Ongoing research is assessing the efficacy and safety of using this compound in agricultural settings.

Data Table of Applications

Application AreaDescriptionResearch Findings
Medicinal ChemistryAnti-cancer agentSignificant cytotoxicity in various cancer cell lines
Antimicrobial ActivityEffective against bacteriaActive against both Gram-positive and Gram-negative strains
Agricultural ChemistryPotential pesticide/herbicideEffective against specific fungal pathogens

Case Study 1: Anti-Cancer Properties

A study published in a peer-reviewed journal explored the synthesis of various derivatives of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one. The derivatives were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that certain modifications led to enhanced apoptosis in cancer cells compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of the compound, researchers evaluated its effects on Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations

  • 8,8-Dimethyl-2-(methylsulfanyl) derivative (CAS 338403-66-0):

    • Substituents : Methylsulfanyl group at position 2.
    • Properties : Increased molecular weight (262.33 g/mol) and lipophilicity (XLogP3: 1.9) compared to the parent compound .
    • Synthesis : Achieved via substitution reactions using methylsulfanyl reagents .
  • 6-(4-Methoxyphenyl)-9-phenyl derivative (CAS 714206-42-5): Substituents: Aryl groups at positions 6 and 7. Applications: Explored for CNS activity due to improved blood-brain barrier penetration .

Ring-Fusion Modifications

  • Triazolo[5,1-b]quinazolinones: Structural Difference: Triazole fused at positions 5 and 1 of the quinazolinone (vs. 1 and 5-a in the parent compound). Example: 9-Aryl-6,6-dimethyl derivatives exhibit herbicidal activity, with IC₅₀ values < 10 µM against Amaranthus retroflexus . Synthetic Route: Three-component condensation of 3-amino-1,2,4-triazole, dimedone, and aldehydes .

Pyrazoloquinazolinone Derivatives

  • 3-(3-Chlorophenyl)-2-(methoxymethyl) derivative (CAS 932178-11-5):

    • Core Modification : Pyrazole replaces triazole.
    • Properties : Higher molecular weight (369.8 g/mol) and chlorine-induced polarity .
    • Bioactivity : Demonstrates antimicrobial activity against Fusarium graminearum (85% inhibition at 50 µg/mL) .
  • 8-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl) derivative (CAS 924874-55-5): Substituents: Chlorophenyl and dimethoxyphenyl groups.

Heterocyclic Systems with Related Scaffolds

  • Tetrazolo[1,5-a]pyrimidines: Structural Difference: Tetrazole replaces triazole; pyrimidine replaces quinazolinone. Example: Ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates show antifungal activity (MIC = 2–8 µg/mL) .
  • Triazolo[1,5-a]pyrimidines :

    • Example : 2-Sulfonamide derivatives (e.g., compound 8a–8f) exhibit herbicidal efficacy comparable to glyphosate .

Pharmacological Profiles

Compound Activity IC₅₀/EC₅₀ Target Reference
Parent Triazoloquinazolinone Anticancer (in vitro) 12 µM Topoisomerase II
8,8-Dimethyl-2-(methylsulfanyl) Antibacterial 25 µg/mL E. coli DHFR
Tetrazolo[1,5-a]pyrimidines Antifungal 2–8 µg/mL CYP51

Note: The dimethyl groups in the parent compound enhance metabolic stability but reduce aqueous solubility (logP = 2.1) compared to unsubstituted analogs (logP = 1.3) .

Biological Activity

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS Number: 29940-49-6) is a heterocyclic compound belonging to the triazoloquinazoline family. Its unique fused ring structure positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The molecular formula of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is C11H12N4OC_{11}H_{12}N_{4}O. The compound's structure features a triazole ring fused to a quinazoline ring, which contributes to its stability and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoloquinazolines possess significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi.
  • Anticancer Properties : Several studies have reported the anticancer potential of quinazoline derivatives. The mechanism often involves the inhibition of specific kinases related to cancer cell proliferation.
  • Cardiovascular Effects : A series of studies have evaluated the antihypertensive effects of related compounds. For instance, certain derivatives have demonstrated the ability to reduce heart rate and blood pressure in animal models, indicating potential as adrenoblockers or cardiac stimulants .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazoloquinazolines. Results indicated that 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Anticancer Activity

In vitro assays have shown that 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cardiovascular Effects

Research into related quinazoline derivatives has highlighted their potential as antihypertensive agents. In vivo studies demonstrated that these compounds could significantly lower blood pressure in hypertensive rat models. The effects were attributed to their action as selective alpha-1 adrenergic receptor antagonists .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activitySignificant inhibition against multiple bacterial strains with MIC values comparable to antibiotics.
Assess antihypertensive effectsDemonstrated effective reduction in heart rate and blood pressure in rat models.
Investigate anticancer propertiesInduced apoptosis in MCF-7 and A549 cell lines; inhibited cell proliferation.

Q & A

Basic: What are the optimized synthetic conditions for preparing 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one derivatives?

Methodological Answer:
The most efficient protocol involves reacting enaminone (derived from dimedone and DMF-DMA) with substituted 3-amino-1H-pyrazoles in a water-ethanol (1:1) solvent system under ultrasonication at 60°C, catalyzed by KHSO₄. This yields 70–95% regioselective products. Key parameters include solvent polarity, ultrasonication to enhance reaction kinetics, and acid catalysis to stabilize intermediates. Yields and purity are confirmed via TLC and column chromatography .

Advanced: How can regioselectivity challenges be addressed when introducing substituents at positions 2 and 3 of the triazoloquinazoline core?

Methodological Answer:
Regioselectivity is influenced by electronic and steric effects of substituents. For example, electron-withdrawing groups on aminopyrazoles favor C3 substitution, while bulky groups may shift reactivity. Solvent polarity (e.g., ethanol-water mixtures) and temperature (60°C optimal) further modulate selectivity. Structural confirmation requires comparative analysis of ¹H/¹³C NMR chemical shifts, particularly for C2-H (δ ~7.25 ppm) and C5-H (δ ~7.93 ppm), and cross-validation with X-ray crystallography if available .

Basic: What spectroscopic techniques are essential for characterizing synthesized derivatives?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at δ ~1.23 ppm) and confirms ring fusion.
  • FT-IR : Detects carbonyl stretches (C=O at ~1672 cm⁻¹) and aromatic C=C bonds (~1518 cm⁻¹).
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 350.0 [MH⁺] for 6m).
    Cross-referencing with literature data for analogous compounds ensures accuracy .

Advanced: How should researchers resolve contradictions in spectral data caused by substituent-induced electronic effects?

Methodological Answer:
Discrepancies in NMR shifts (e.g., deshielding of C5-H due to electron-withdrawing groups) can be addressed via computational modeling (DFT calculations) to predict chemical environments. For example, Mulliken charge analysis of the triazoloquinazoline core can clarify electronic perturbations. Experimental validation through NOE spectroscopy or X-ray diffraction resolves ambiguities in regiochemistry .

Application: What methodologies evaluate this compound’s efficacy in uranium adsorption from sulfate leach liquors?

Methodological Answer:
A batch adsorption approach is used, optimizing:

  • pH : Optimal at ~4.0 due to uranyl ion (UO₂²⁺) speciation.
  • Isotherm Models : Langmuir fit (R² >0.98) indicates monolayer adsorption.
  • Kinetics : Pseudo-second-order model (k₂ ~0.01 g/mg·min) suggests chemisorption.
    Thermodynamic parameters (ΔH = −152.1 kJ/mol) confirm exothermicity. Post-adsorption, uranium is eluted with HNO₃ and precipitated as UO₄·2H₂O using H₂O₂ .

Advanced: What green chemistry strategies apply to synthesizing related triazoloquinazoline derivatives?

Methodological Answer:
Microwave-assisted, solvent-free protocols reduce energy and waste. For example, Cu@HAp@KIT-6 catalysts enable one-pot reactions of barbituric acid, aldehydes, and 3-amino-1H-triazoles at 300W (10–15 min), achieving >80% yield. Catalyst recyclability (up to 5 cycles) and avoidance of hazardous solvents align with green principles .

Basic: How can researchers validate the purity of synthesized derivatives for biological testing?

Methodological Answer:
Combine chromatographic and spectroscopic methods:

  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).
  • Melting Point Analysis : Compare observed ranges (e.g., 133–134°C for 6m) with literature.
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:
Byproducts arise from incomplete cyclization or solvent adducts. Mitigation includes:

  • Ultrasonication : Enhances mixing and reduces reaction time.
  • Acid Catalysis : KHSO₄ (2 equiv) ensures protonation of intermediates.
  • Purification : Sequential recrystallization (ethanol/water) and silica gel chromatography isolate target compounds. Scale-up requires maintaining solvent ratios and ultrasonication power density .

Application: How is computational chemistry utilized in designing novel triazoloquinazoline analogs?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases). QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. DFT simulations (B3LYP/6-31G*) optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Advanced: What analytical challenges arise in quantifying trace impurities in environmental applications?

Methodological Answer:
LC-MS/MS (MRM mode) detects sub-ppb levels of degradation products. Challenges include matrix effects (e.g., sulfate interference), addressed via SPE cleanup (C18 cartridges). Method validation follows ICH guidelines for LOD (0.1 µg/L) and LOQ (0.3 µg/L) .

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